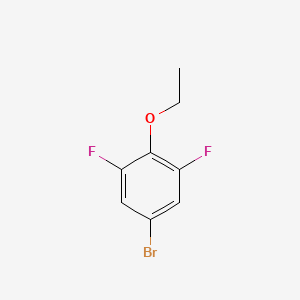

5-Bromo-2-ethoxy-1,3-difluorobenzene

Descripción general

Descripción

5-Bromo-2-ethoxy-1,3-difluorobenzene is a chemical compound with the molecular formula C8H7BrF2O . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with bromo, ethoxy, and difluoro groups . The InChI code for the compound is 1S/C8H7BrF2O/c1-2-12-8-6(10)3-5(9)4-7(8)11/h3-4H,2H2,1H3 .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 237.04 . The compound has a density of 1.163 g/mL at 25 °C .Aplicaciones Científicas De Investigación

Synthesis and Organic Chemistry Applications

Efficient Synthesis Methods : Research has focused on developing efficient methods for synthesizing valuable derivatives for organic transformations. For instance, Diemer et al. (2011) described short sequences for the synthesis of various derivatives, emphasizing regioselective bromination and halogen/metal permutations, showcasing the compound's utility in facilitating complex organic syntheses (Diemer, Leroux, & Colobert, 2011).

Covalent Organic Frameworks (COFs) : The construction of COFs through condensation reactions, as demonstrated by Uribe-Romo et al. (2011), involves using organic building units linked through bonds to form extended porous frameworks, indicating the role of brominated compounds in advancing materials science (Uribe-Romo, Doonan, Furukawa, Oisaki, & Yaghi, 2011).

Material Science and Engineering

Polymer Nanotubes for Biorefinery : Zhang et al. (2015) explored the preparation of Brønsted acidic polymer nanotubes for cellulose conversion, demonstrating the compound's potential in sustainable material production processes (Zhang, Pan, Shen, Shi, Liu, & Yu, 2015).

Crosslinked Polybenzimidazole Membranes : In fuel cell technology, crosslinkers derived from brominated compounds have been used to enhance the performance of polybenzimidazole membranes, as reported by Yang et al. (2018), highlighting the compound's significance in developing high-performance materials for energy applications (Yang, Jiang, Gao, Wang, Xu, & He, 2018).

Pharmaceutical and Medicinal Chemistry

Enzyme Inhibition Studies : Riaz (2020) synthesized and evaluated N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides for enzyme inhibition potential, illustrating the compound's utility in the development of pharmaceutical agents (Riaz, 2020).

Safety and Hazards

The compound is classified as a warning under the GHS07 pictogram. It may cause skin irritation, serious eye irritation, and may be harmful if inhaled . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling it .

Relevant Papers The search results did not provide specific papers related to 5-Bromo-2-ethoxy-1,3-difluorobenzene . For a more detailed analysis, it would be beneficial to conduct a thorough literature review on databases like PubMed, ScienceDirect, or Google Scholar.

Propiedades

IUPAC Name |

5-bromo-2-ethoxy-1,3-difluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O/c1-2-12-8-6(10)3-5(9)4-7(8)11/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDUBLGNFIPJKSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1F)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2672915.png)

![N-(4-chlorophenyl)-2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2672918.png)

![N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3,3-dimethylbutanamide](/img/structure/B2672920.png)

![11-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6lambda6-thia-7-azatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraene 6-oxide](/img/structure/B2672925.png)

![N-[(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)methyl]prop-2-enamide](/img/structure/B2672928.png)

![(5-(Benzo[d][1,3]dioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)(4-benzylpiperazin-1-yl)methanone](/img/structure/B2672930.png)

![N-{[5-(3-fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methyl}prop-2-enamide](/img/structure/B2672931.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-(phenylsulfanyl)propanamide](/img/structure/B2672936.png)

![N-[(2-chlorophenyl)methyl]-2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2672938.png)